Tin tetrachloride

Descripción general

Descripción

El tetracloruro de estaño, también conocido como cloruro estannico, es un compuesto inorgánico con la fórmula química SnCl₄. Es un líquido incoloro, higroscópico que humea al entrar en contacto con el aire debido a la hidrólisis. Este compuesto se utiliza ampliamente como precursor de otros compuestos de estaño y tiene aplicaciones significativas en varios campos, incluida la síntesis orgánica y los procesos industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tetracloruro de estaño se prepara típicamente mediante la cloración directa del estaño metálico. La reacción implica pasar gas cloro sobre estaño fundido a temperaturas elevadas (alrededor de 115 °C):

Sn+2Cl2→SnCl4

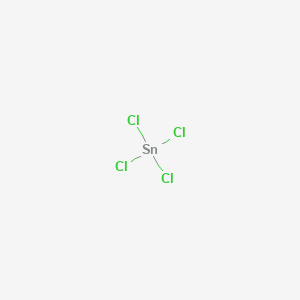

Esta reacción produce tetracloruro de estaño anhidro {_svg_2}.

Métodos de producción industrial: En entornos industriales, el tetracloruro de estaño se produce en grandes cantidades utilizando procesos de cloración similares. El producto crudo a menudo se purifica mediante destilación o rectificación para eliminar impurezas y lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El tetracloruro de estaño es conocido por su reactividad como ácido de Lewis. Se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Reacciona con el agua para formar ácido clorhídrico y óxido de estaño.

Reacciona con reactivos de Grignard para formar compuestos de tetraalquilestaño:Reacciones de sustitución: SnCl4+4RMgCl→SnR4+4MgCl2

Reacciona con compuestos de tetraorganoestaño para formar dicloruros de diorganoestaño:Reacciones de redistribución: SnCl4+SnR4→2SnCl2R2

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con tetracloruro de estaño incluyen agua, reactivos de Grignard y compuestos de tetraorganoestaño. Estas reacciones típicamente ocurren bajo condiciones controladas para garantizar que se formen los productos deseados {_svg_4}.

Productos principales: Los principales productos formados a partir de reacciones con tetracloruro de estaño incluyen ácido clorhídrico, compuestos de tetraalquilestaño y dicloruros de diorganoestaño .

Aplicaciones Científicas De Investigación

Chemical Catalysis

Overview

Tin tetrachloride serves as an important catalyst in organic synthesis and polymer production. It facilitates various reactions due to its Lewis acid properties, making it valuable in the creation of organotin compounds.

Applications

- Polymer Stabilizers : SnCl₄ is used in the production of organotin stabilizers for PVC and other polymers, enhancing their thermal stability and longevity .

- Catalytic Reactions : It acts as a catalyst in Friedel-Crafts reactions, which are essential for synthesizing aromatic compounds .

Nanotechnology

Overview

In nanotechnology, this compound is utilized as a precursor for the deposition of tin-based nanostructures.

Case Study

- Focused Electron Beam Induced Deposition (FEBID) : Research has demonstrated that SnCl₄ can be used in FEBID processes to create nanostructures with high precision. The electron scattering characteristics of SnCl₄ have been studied to optimize these processes, showing significant enhancements at specific electron impact energies .

Environmental Applications

Overview

this compound has been investigated for its potential in environmental remediation, particularly in wastewater treatment.

Case Study

- Landfill Leachate Treatment : A study evaluated the effectiveness of SnCl₄ as a coagulant for treating highly colored and turbid landfill leachate. Results indicated that using SnCl₄ could eliminate up to 99% of suspended solids and significantly reduce color at optimal dosages . This highlights its potential for improving water quality in contaminated sites.

Electronics Industry

Overview

In the electronics sector, this compound is used as a precursor for various high-purity tin compounds.

Applications

- Tinning of Electronic Components : SnCl₄ is employed in the tinning process to coat electronic components, providing corrosion resistance and enhancing solderability .

- Preparation of Magnetic Materials : It is also used to synthesize high-quality magnetic and semiconducting materials essential for electronic devices .

Pharmaceuticals and Dental Applications

Overview

Tin compounds, including stannous fluoride derived from SnCl₄, have been explored for their antimicrobial properties.

Applications

- Dental Products : Stannous fluoride has shown efficacy in controlling dental caries and plaque due to its antibacterial action. Recent formulations combine it with other agents to enhance its therapeutic benefits .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Chemical Catalysis | Polymer stabilizers | Enhances stability of PVC |

| Nanotechnology | Precursor for nanostructures | Used in FEBID processes |

| Environmental Management | Landfill leachate treatment | Effective coagulant for wastewater treatment |

| Electronics | Tinning electronic components | Provides corrosion resistance |

| Pharmaceuticals | Antimicrobial dental products | Effective against dental caries |

Mecanismo De Acción

El mecanismo de acción del tetracloruro de estaño implica principalmente su papel como ácido de Lewis. Puede aceptar pares de electrones de moléculas donantes, facilitando varias reacciones químicas. En los sistemas biológicos, los compuestos de organoestaño derivados del tetracloruro de estaño pueden interactuar con los componentes celulares, lo que lleva a sus efectos biológicos. Los objetivos moleculares exactos y las vías involucradas dependen del compuesto de organoestaño específico y su aplicación .

Compuestos similares:

Cloruro de estaño(II) (SnCl₂): Un agente reductor con diferente reactividad en comparación con el tetracloruro de estaño.

Tetracloruro de silicio (SiCl₄): Similar en estructura pero utilizado principalmente en la producción de materiales basados en silicio.

Tetracloruro de germanio (GeCl₄): Utilizado en la producción de semiconductores basados en germanio.

Cloruro de plomo(IV) (PbCl₄): Menos utilizado debido a problemas de toxicidad.

Singularidad: El tetracloruro de estaño es único debido a su alta reactividad como ácido de Lewis y su versatilidad en la formación de varios compuestos de organoestaño. Sus aplicaciones en síntesis orgánica y procesos industriales lo convierten en un compuesto valioso tanto en investigación como en la industria .

Comparación Con Compuestos Similares

Tin(II) chloride (SnCl₂): A reducing agent with different reactivity compared to tin tetrachloride.

Silicon tetrachloride (SiCl₄): Similar in structure but used primarily in the production of silicon-based materials.

Germanium tetrachloride (GeCl₄): Used in the production of germanium-based semiconductors.

Lead(IV) chloride (PbCl₄): Less commonly used due to toxicity concerns.

Uniqueness: this compound is unique due to its high reactivity as a Lewis acid and its versatility in forming various organotin compounds. Its applications in organic synthesis and industrial processes make it a valuable compound in both research and industry .

Actividad Biológica

Tin tetrachloride (SnCl₄) is an inorganic compound of tin that has garnered attention for its diverse biological activities and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of SnCl₄, focusing on its toxicological effects, therapeutic potential, and case studies that illustrate its impact on human health and the environment.

This compound is a colorless, fuming liquid at room temperature with a molecular weight of 189.6 g/mol. It is highly soluble in organic solvents and reacts vigorously with water, releasing hydrochloric acid. The biological activity of SnCl₄ can be attributed to its ability to form reactive species and its interaction with cellular components.

Mechanism of Toxicity

- Reactive Oxygen Species (ROS) Production : SnCl₄ has been shown to induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis.

- DNA Damage : Studies indicate that SnCl₄ can cause chromosomal aberrations and DNA damage in human lymphocytes, potentially leading to mutagenic effects .

- Neurotoxicity : Exposure to tin compounds has been associated with neurological symptoms, including memory loss and cognitive dysfunction .

Toxicological Profile

The toxicological profile of SnCl₄ reveals several acute and chronic health effects resulting from exposure:

Case Studies

- Occupational Exposure : A study reported cases of workers exposed to tin compounds who exhibited neuropsychiatric symptoms such as confusion and seizures after prolonged exposure to tin vapors . These findings highlight the potential risks associated with occupational exposure to SnCl₄.

- Environmental Impact : Research on landfill leachate treatment demonstrated that SnCl₄ could effectively reduce chemical oxygen demand (COD) in contaminated water . This suggests its utility in environmental remediation despite its toxicological concerns.

Therapeutic Applications

While primarily recognized for its toxic effects, SnCl₄ also shows promise in certain therapeutic contexts:

- Antimicrobial Activity : Some studies have indicated that tin compounds possess antimicrobial properties, which could be beneficial in dental applications. Stannous fluoride (a derivative) has been used effectively in oral health products to combat plaque and gingivitis .

- Coagulation Agent : SnCl₄ has been explored as a coagulant in water treatment processes, demonstrating efficiency in removing contaminants from leachate .

Research Findings

Recent studies have focused on the biological effects of SnCl₄:

- A study examining the influence of particle size on the coagulation efficiency of SnCl₄ found optimal conditions for leachate treatment at specific pH levels and concentrations .

- Another investigation into the combined use of ozone with SnCl₄ showed enhanced degradation of organic pollutants in leachate treatment compared to ozone alone .

Propiedades

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of tin tetrachloride?

A1: this compound, also known as tin(IV) chloride, has the molecular formula SnCl4 and a molecular weight of 260.52 g/mol.

Q2: What is the molecular structure of this compound?

A2: this compound exists as a tetrahedral molecule in the gas phase []. This structure has been confirmed by gas-electron diffraction studies [].

Q3: Does this compound form complexes with other molecules?

A3: Yes, this compound is a strong Lewis acid and readily forms complexes with electron-pair donors (Lewis bases). These include:

- Ethers: this compound forms both 1:1 and 2:1 complexes with diethyl ether. The 1:1 complex (Et2O-SnCl4) is more labile, while the 2:1 complex ((Et2O)2·SnCl4) is more stable [].

- Esters: this compound forms coordination complexes with diesters of α,ω-dicarboxylic acids [].

- Aliphatic compounds: Complexes of this compound with alcohols and esters have been investigated using Mössbauer spectroscopy [].

- Nitrogen-containing compounds: this compound forms complexes with 1,4-diaryl-2,3-dimethyl-1,4-diazabutadiene, studied by thermal analysis, IR, Raman, and NMR spectroscopy [].

Q4: Is this compound used as a catalyst?

A4: Yes, this compound is a versatile Lewis acid catalyst used in various organic reactions, including:

- Esterification: It catalyzes the synthesis of various esters like isoamyl acetate, n-amyl acetate, n-butyl acetate [], sec-butyl acetate [], sec-butyl-lactate [], and banana oil [].

- Friedel-Crafts Acylation: this compound effectively catalyzes Friedel-Crafts acylation of aromatic compounds, including thiophene, using the phase-vanishing method [].

- Allylic Substitution: this compound catalyzes regiospecific allylic substitution of quinone monoketals with α-oxoketene dithioacetals, providing a route to benzofurans and coumestans [].

- Polymerization: It acts as a co-initiator in the cationic polymerization of indene [] and vinyl acetate []. It is also used in the synthesis of star styrene-butadiene solution rubber [] and styrene-isoprene-butadiene terpolymer [].

- Synthesis of heterocycles: this compound supported on nano silica gel catalyzes the synthesis of pyrano[3,2-b]pyran derivatives [].

Q5: How does the presence of this compound affect the thermal decomposition of azo compounds?

A5: this compound significantly increases the decomposition rates of α,α′-azobisisobutyronitrile (AIBN) and dimethyl α,α′-azobisisobutyrate (MAIB). This acceleration is attributed to the formation of complexes between this compound and the azo compounds, leading to a larger frequency factor in the Arrhenius equation [].

Q6: Can this compound be used in enantioselective synthesis?

A6: Yes, chiral Lewis acid-assisted Brønsted acids (LBAs), prepared from this compound and optically active binaphthol derivatives, are effective chiral proton donors in enantioselective protonation and biomimetic polyene cyclization []. These chiral LBAs have been used to synthesize α-aryl or α-halo ketones, α-arylcarboxylic acids, and polycyclic isoprenoids with high enantiomeric excess [].

Q7: What is the stability of this compound?

A7: this compound is highly reactive with water, hydrolyzing to form tin dioxide and hydrogen chloride. It should be handled under anhydrous conditions.

Q8: Can this compound be used to modify surfaces?

A8: Yes, this compound reacts with hydroxyl groups on rutile (titanium dioxide) surfaces, forming Ti-O-Si bonds and leading to a modified surface with Bronsted acidity [].

Q9: How is this compound utilized in material science?

A9: this compound serves as a precursor in the synthesis of various materials:

- Tin dioxide (SnO2) nanoparticles: Different morphologies of SnO2 nanoparticles can be achieved by varying the precursor base during the hydrolysis of hydrated this compound under solvothermal conditions [].

- Graphene modified tin dioxide electrodes: this compound is used in the preparation of graphene-tin tetrachloride sol, a precursor for electrolysis electrodes loaded with graphene modified tin dioxide [].

- Tin sulfide (SnS) thin films: this compound is used as a precursor in the ultrasonic spray pyrolysis method to deposit SnS thin films [].

- Lanthanum stannate (La2Sn2O7) nanopowder: this compound, along with lanthanum nitrate, is used in the preparation of high-purity La2Sn2O7 nanopowder via a sol-gel method followed by sintering [].

- Ferric oxide coated tin dioxide microballoons: this compound, along with ferric trichloride, is used in the hydrothermal synthesis of ferric oxide coated tin dioxide nanometer polycrystalline microballoons [].

Q10: How does the concentration of the precursor solution affect the properties of SnS thin films deposited by ultrasonic spray pyrolysis?

A10: The concentration of thiourea in the precursor solution significantly influences the phase and morphology of SnS thin films prepared by ultrasonic spray pyrolysis []. Higher thiourea concentrations lead to the formation of single-phase SnS films with larger particles and improved carrier concentration [].

Q11: How do seed layers impact the characteristics of ZnO nanorods in dye-sensitized solar cells?

A11: The method used to prepare seed layers (sputtering or spin-coating) on FTO (fluorine-doped tin oxide) glass significantly influences the alignment and morphology of ZnO nanorods grown on them. This, in turn, affects the performance of ZnO nanorod-based dye-sensitized solar cells (DSSCs) [].

Q12: What are the safety concerns associated with this compound?

A12: this compound is corrosive and releases hydrogen chloride gas upon contact with moisture, posing inhalation hazards. Appropriate safety measures, including ventilation and personal protective equipment, are crucial when handling this compound.

Q13: How does the use of Jatropha curcas seeds impact the toxicity of landfill leachate treated with this compound?

A13: The addition of Jatropha curcas seeds as a coagulant aid alongside this compound in the treatment of landfill leachate can reduce the required dosage of this compound and mitigate the toxicity of the treated leachate to red tilapia fish (Oreochromis niloticus) [].

Q14: Has this compound been used in warfare?

A14: Yes, this compound was used as a component in chemical weapons during World War I. It was mixed with other toxic substances like phosgene, chloropicrin, and arsenic trichloride to enhance their effectiveness [].

Q15: How is this compound used in the synthesis of organotin compounds?

A15: this compound serves as a starting material for the synthesis of various organotin compounds, including tricyclohexyltin chloride [], tetraalkyltin and tetraaryltin compounds, and mixed methylchlorotin intermediates []. These organotin compounds have applications in various fields, including pharmaceuticals and materials science.

Q16: Are there any computational studies related to this compound?

A16: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanism of the reverse Kocheshkov reaction in the synthesis of pseudostannatranes using this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.